N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a dimethoxyphenethyl group and a tosylpyrrolidinylmethyl group linked by an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include the following steps:
Preparation of 3,4-dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through reductive amination.
Synthesis of tosylpyrrolidine: Tosylpyrrolidine can be prepared by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.
Formation of oxalamide linkage: The final step involves the coupling of 3,4-dimethoxyphenethylamine with tosylpyrrolidine using oxalyl chloride to form the oxalamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds or modified tosyl derivatives.
Scientific Research Applications
N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-dimethoxyphenethyl)-N2-(methyl)oxalamide
- N1-(3,4-dimethoxyphenethyl)-N2-((1-benzylpyrrolidin-2-yl)methyl)oxalamide
- N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpiperidin-2-yl)methyl)oxalamide
Uniqueness
N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of both the dimethoxyphenethyl and tosylpyrrolidinylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups may result in enhanced biological activity or improved pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-17-6-9-20(10-7-17)34(30,31)27-14-4-5-19(27)16-26-24(29)23(28)25-13-12-18-8-11-21(32-2)22(15-18)33-3/h6-11,15,19H,4-5,12-14,16H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTTXOBZSFKOID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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